molecular formula C7H13NO2 B12907643 Prop-2-en-1-yl propylcarbamate CAS No. 647027-65-4

Prop-2-en-1-yl propylcarbamate

Katalognummer: B12907643
CAS-Nummer: 647027-65-4
Molekulargewicht: 143.18 g/mol
InChI-Schlüssel: VDTXNBXTAHRNDQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Prop-2-en-1-yl propylcarbamate is a carbamate derivative characterized by an allyl (prop-2-en-1-yl) group and a propyl chain attached to the carbamate functional group. Carbamates are widely utilized in pharmaceuticals, agrochemicals, and material science due to their stability, reactivity, and ability to act as prodrugs or enzyme inhibitors . The allyl group in such compounds often enhances electrophilic reactivity, enabling participation in click chemistry or Michael addition reactions, while the propyl chain may influence lipophilicity and bioavailability .

Eigenschaften

CAS-Nummer

647027-65-4

Molekularformel

C7H13NO2

Molekulargewicht

143.18 g/mol

IUPAC-Name

prop-2-enyl N-propylcarbamate

InChI

InChI=1S/C7H13NO2/c1-3-5-8-7(9)10-6-4-2/h4H,2-3,5-6H2,1H3,(H,8,9)

InChI-Schlüssel

VDTXNBXTAHRNDQ-UHFFFAOYSA-N

Kanonische SMILES

CCCNC(=O)OCC=C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Allyl propylcarbamate can be synthesized through several methods. One common approach involves the reaction of allyl alcohol with propyl isocyanate under controlled conditions. The reaction typically requires a catalyst, such as a base or an acid, to facilitate the formation of the carbamate linkage. The reaction is usually carried out at moderate temperatures to ensure high yield and purity of the product.

Industrial Production Methods: In industrial settings, the production of allyl propylcarbamate often involves the use of continuous flow reactors to optimize reaction conditions and increase production efficiency. The use of advanced catalysts and reaction monitoring systems ensures consistent quality and high yield of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: Allyl propylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert allyl propylcarbamate into its reduced forms, such as alcohols or amines.

    Substitution: Allyl propylcarbamate can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Allyl propylcarbamate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a protective agent in pharmaceutical formulations.

    Industry: Allyl propylcarbamate is used in the production of polymers, coatings, and other industrial materials due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of allyl propylcarbamate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to various biological effects. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares Prop-2-en-1-yl propylcarbamate with structurally related carbamate derivatives, highlighting key differences in substituents, applications, and physicochemical properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Applications References
Prop-2-en-1-yl propylcarbamate C₇H₁₃NO₂ 143.18 (estimated) Allyl (C₃H₅), propyl (C₃H₇) Potential use in drug synthesis, agrochemical intermediates (inferred from analogs)
Prop-2-en-1-yl N-phenylcarbamate C₁₀H₁₁NO₂ 177.20 Allyl (C₃H₅), phenyl (C₆H₅) Pharmaceutical intermediates, crop protection agents, material science
Prop-2-en-1-yl N-[(prop-2-en-1-yloxy)carbonyl]carbamate C₈H₁₁NO₄ 185.18 Allyl (C₃H₅), allyloxycarbonyl Research applications (specific uses underexplored)
4-(Prop-2-en-1-yl)phenyl acetate C₁₁H₁₂O₂ 176.21 Allyl (C₃H₅), acetyloxy Fragrance component, betel oil derivative
3-(Prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-imines Varies Varies Allyl (C₃H₅), thiazole ring Angiotensin II receptor antagonists (antihypertensive agents)

Key Comparative Insights:

Structural Impact on Reactivity: The allyl group in Prop-2-en-1-yl propylcarbamate and its analogs enables electrophilic reactions, making these compounds valuable in synthesizing polymers or bioactive molecules. However, the phenyl group in Prop-2-en-1-yl N-phenylcarbamate enhances aromatic interactions, favoring applications in drug design .

Pharmacological Activity :

  • Allyl-containing thiazol-imine derivatives (e.g., compounds in ) exhibit antihypertensive effects via angiotensin II receptor antagonism, suggesting that Prop-2-en-1-yl propylcarbamate could be explored for similar cardiovascular applications .
  • Prop-2-en-1-yl N-phenylcarbamate’s role as a drug synthesis intermediate underscores the versatility of allyl-carbamates in medicinal chemistry .

The allyloxycarbonyl variant (CAS 129220-90-2) may serve as a crosslinking agent in polymer chemistry, though its exact applications remain less documented .

Physicochemical Properties :

  • The molecular weight and polarity of Prop-2-en-1-yl propylcarbamate (estimated MW 143.18) position it between smaller carbamates (e.g., methyl carbamates) and bulkier derivatives like Prop-2-en-1-yl N-phenylcarbamate (MW 177.20), influencing solubility and volatility .

Research Findings and Data Gaps

  • Pharmacological Potential: Allyl-carbamates demonstrate affinity for biological targets (e.g., angiotensin receptors), with thermodynamic binding probabilities confirmed via docking studies . Prop-2-en-1-yl propylcarbamate’s propyl chain may enhance hydrophobic interactions in similar contexts.
  • Synthetic Utility : The allyl group’s reactivity supports use in click chemistry, though Prop-2-en-1-yl propylcarbamate’s applications remain underexplored compared to its phenyl and thiazole-containing analogs .
  • Safety Profile : While carbamates generally require careful handling (e.g., avoiding inhalation, per ), specific toxicological data for Prop-2-en-1-yl propylcarbamate are lacking .

Biologische Aktivität

Prop-2-en-1-yl propylcarbamate, also known by its chemical structure C7H13NO2, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, incorporating data tables, relevant case studies, and detailed research findings.

Prop-2-en-1-yl propylcarbamate is characterized by the presence of a propyl group attached to a carbamate functional group, which contributes to its biological activity. The structural formula can be represented as:

C7H13NO2\text{C}_7\text{H}_{13}\text{N}\text{O}_2

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of propylcarbamates, including prop-2-en-1-yl propylcarbamate. In vitro evaluations against various bacterial strains have shown promising results.

Table 1: Antimicrobial Activity of Prop-2-en-1-yl Propylcarbamate

Bacterial Strain Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus21 µM
Methicillin-resistant S. aureus40 µM
Mycobacterium kansasii40 µM

The data indicates that prop-2-en-1-yl propylcarbamate exhibits significant antimicrobial activity, particularly against Staphylococcus aureus and its resistant strains.

Anticancer Activity

In addition to its antimicrobial effects, prop-2-en-1-yl propylcarbamate has been studied for its potential anticancer properties. Research indicates that compounds with similar structures can inhibit tumor growth and modulate cellular pathways involved in cancer progression.

Case Study: Inhibition of Tumor Growth

In a study involving a mouse model of LLC/2 tumors, administration of carbamate derivatives resulted in reduced tumor growth rates. The compound was observed to inhibit key signaling pathways associated with angiogenesis and tumorigenesis.

Key Findings:

  • Dosage: Effective at doses as low as 4 mg/kg.
  • Mechanism: Inhibition of ERK1/2 phosphorylation induced by VEGF.

These findings suggest that prop-2-en-1-yl propylcarbamate may play a role in cancer therapy through its anti-tumorigenic properties.

Structure-Activity Relationship (SAR)

The biological activity of prop-2-en-1-yl propylcarbamate can be influenced by its structural attributes. Studies focusing on the lipophilicity and bulkiness of substituents reveal correlations between these factors and biological efficacy.

Table 2: Structure-Activity Relationship Insights

Substituent Lipophilicity (log P) Activity Level
Propyl3.94Moderate
Isopropyl3.58Lower
Nitro SubstituentHigherEnhanced

The results indicate that increasing lipophilicity tends to enhance antimicrobial activity, while specific substituents may further optimize the therapeutic potential of the compound.

Q & A

Q. What are the standard synthetic routes for Prop-2-en-1-yl propylcarbamate, and what factors influence reaction efficiency?

Methodological Answer: Prop-2-en-1-yl propylcarbamate is typically synthesized via carbamate formation reactions. A common approach involves the condensation of prop-2-en-1-ol with propyl isocyanate in anhydrous solvents like dichloromethane or tetrahydrofuran, catalyzed by bases such as triethylamine. Reaction efficiency depends on:

  • Temperature control (0–25°C to minimize side reactions like polymerization of the allyl group).
  • Moisture exclusion (to prevent hydrolysis of the isocyanate).
  • Molar ratios (stoichiometric excess of propyl isocyanate improves yield).

Example Protocol (Adapted from Carbamate Synthesis Literature):

ReagentMolar RatioSolventCatalystReaction TimeYield (%)
Prop-2-en-1-ol1.0THFEt₃N12 h, 25°C78–85
Propyl isocyanate1.2

For scalable synthesis, continuous flow systems under inert atmospheres are recommended to enhance reproducibility .

Q. How can researchers characterize the molecular structure of Prop-2-en-1-yl propylcarbamate using crystallographic methods?

Methodological Answer: X-ray crystallography is the gold standard for structural elucidation. Key steps include:

Crystal Growth : Slow evaporation of a saturated solution in ethanol/hexane mixtures.

Data Collection : Use a diffractometer (e.g., Bruker D8 Quest) with Mo-Kα radiation (λ = 0.71073 Å).

Structure Refinement : Employ SHELXL for small-molecule refinement. Critical parameters:

  • R-factor : Aim for < 5% (indicates high data accuracy).
  • Thermal displacement parameters (ADPs) to assess molecular rigidity.

Example Crystallographic Data:

ParameterValue
Space GroupP2₁/c
Unit Cell (Å)a=8.21, b=10.53, c=12.76
Resolution (Å)0.84
R₁ (I > 2σ(I))0.043

Mercury software can visualize intermolecular interactions (e.g., hydrogen bonding between carbamate NH and carbonyl groups) .

Q. What preliminary toxicological assessments should be conducted for carbamate derivatives in pharmacological research?

Methodological Answer: Initial toxicity screening should include:

  • In vitro cytotoxicity assays (e.g., MTT assay on HEK-293 or HepG2 cells).
  • Ames test for mutagenicity (using Salmonella typhimurium strains TA98/TA100).
  • Acute toxicity studies in rodent models (OECD Guideline 423).

Key Considerations:

  • Dose ranges should reflect physiological relevance (e.g., 0.1–100 µM for cell assays).
  • Monitor cholinesterase inhibition (common with carbamates) using Ellman’s method .

Advanced Research Questions

Q. How can computational docking studies predict the interaction of Prop-2-en-1-yl propylcarbamate with biological targets?

Methodological Answer: Molecular docking (e.g., AutoDock Vina or Schrödinger Glide) can predict binding modes:

Protein Preparation : Retrieve a target structure (e.g., angiotensin II receptor, PDB ID: 3R8A) and remove water/ions.

Ligand Preparation : Optimize the carbamate’s geometry using Gaussian09 at the B3LYP/6-31G* level.

Docking Parameters :

  • Grid box centered on active site residues (e.g., Asp281 for 3R8A).
  • Exhaustiveness = 32 (Vina) or standard precision (Glide).

Validation : Compare scoring functions (e.g., ∆G < −7 kcal/mol suggests strong binding). Discrepancies between docking and experimental IC₅₀ values may arise from solvation effects or protein flexibility .

Q. What strategies resolve discrepancies between in silico predictions and experimental pharmacological data for carbamates?

Methodological Answer: If computational models suggest high affinity but in vivo assays show weak activity:

Validate binding assays : Use surface plasmon resonance (SPR) to measure real-time kinetics.

Assess pharmacokinetics : Test solubility (shake-flask method) and metabolic stability (liver microsome assays).

Refine docking models : Incorporate molecular dynamics (MD) simulations (e.g., GROMACS) to account for protein flexibility.

Case Study : For Prop-2-en-1-yl derivatives, MD simulations revealed that the allyl group’s conformational freedom reduces target residence time, explaining lower efficacy in vivo .

Q. How do structural modifications at the prop-2-en-1-yl moiety affect the compound’s reactivity and bioactivity?

Methodological Answer: Systematic SAR studies can optimize bioactivity:

  • Electron-withdrawing groups (e.g., NO₂ at the allyl terminus) increase electrophilicity, enhancing covalent binding to targets.
  • Steric hindrance (e.g., methyl substitution) reduces metabolic degradation but may lower solubility.

Example Modifications and Outcomes:

ModificationBioactivity ChangeSolubility (LogP)
Prop-2-en-1-yl → PropargylIncreased cholinesterase inhibition+0.3
Allyl → CyclopropylImproved metabolic stability−0.5

Quantum mechanical calculations (e.g., Fukui indices) identify reactive sites for targeted functionalization .

Q. Data Contradiction Analysis Table

ScenarioPossible CauseMitigation Strategy
High docking score but low IC₅₀Poor solubilityPEG formulation or salt formation
In vitro activity ≠ in vivoRapid metabolismCYP450 inhibition assays
Crystallographic vs. NMR dataCrystal packing artifactsSolution-state DFT calculations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.